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Compound of Interest

Compound Name: 3,1-Benzoxazepine

Cat. No.: B080300 Get Quote

Distinguishing between the constitutional isomers of 3,1-benzoxazepine is a critical task in

synthetic chemistry and drug development, where precise structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical

technique for this purpose, offering detailed insights into the molecular framework. This guide

provides a comparative analysis of 3,1-benzoxazepine and its isomers, focusing on the

differential diagnostic features in their ¹H and ¹³C NMR spectra, supported by experimental data

and protocols.

Introduction to Benzoxazepine Isomerism
Benzoxazepines are bicyclic heterocyclic compounds consisting of a benzene ring fused to an

oxazepine ring. The relative positions of the oxygen and nitrogen atoms within the seven-

membered ring give rise to several constitutional isomers, including 1,3-benzoxazepine, 1,4-

benzoxazepine, 3,1-benzoxazepine, and 4,1-benzoxazepine. Each isomer exhibits a unique

electronic and steric environment, resulting in distinct NMR spectral fingerprints. This guide will

focus on the key differences in chemical shifts and coupling constants that allow for the

unambiguous identification of 3,1-benzoxazepine from its related isomers.

Comparative NMR Data
The precise chemical shifts and coupling constants are highly dependent on the specific

substituents present on the benzoxazepine core. However, characteristic chemical shift regions

for the protons and carbons of the heterocyclic ring serve as the primary basis for isomeric

differentiation. The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges
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for different benzoxazepine isomers based on available data for their derivatives. It is important

to note that these are generalized ranges and specific values will vary with substitution.

Table 1: Comparative ¹H NMR Chemical Shift Ranges (ppm) for Protons on the Heterocyclic

Ring of Benzoxazepine Isomers.

Proton
Position

1,3-
Benzoxazepin
e Derivatives

1,4-
Benzoxazepin
e Derivatives

3,1-
Benzoxazepin
e Derivatives
(Predicted)

4,1-
Benzoxazepin
e Derivatives
(Predicted)

CH-N 8.5 - 8.6[1] - ~4.5 - 5.5 ~4.0 - 5.0

CH-O - ~4.5 - 5.0 ~4.5 - 5.5 ~4.0 - 5.0

CH₂ ~3.0 - 4.5 ~3.5 - 4.5 ~2.5 - 4.0 ~2.5 - 4.0

C=CH - ~6.5 - 6.7[2] ~5.0 - 6.0 ~5.0 - 6.0

Table 2: Comparative ¹³C NMR Chemical Shift Ranges (ppm) for Carbons in the Heterocyclic

Ring of Benzoxazepine Isomers.

Carbon
Position

1,3-
Benzoxazepin
e Derivatives

1,4-
Benzoxazepin
e Derivatives

3,1-
Benzoxazepin
e Derivatives
(Predicted)

4,1-
Benzoxazepin
e Derivatives
(Predicted)

C=O 158 - 169[1] - ~160 - 170 ~160 - 170

C-N 114 - 115[1] ~150 - 165 ~60 - 80 ~60 - 80

C-O - ~160 - 165 ~70 - 90 ~70 - 90

CH₂ ~30 - 50 ~40 - 60 ~30 - 50 ~30 - 50

C=C - 105 - 108[2] ~100 - 140 ~100 - 140

Key Differentiating Features in NMR Spectra
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The primary distinctions between the isomers arise from the chemical environment of the

atoms within the seven-membered ring.

¹H NMR: The chemical shifts of the methylene (-CH₂-) protons and any methine (-CH= or -

CH-) protons within the heterocyclic ring are highly diagnostic. For instance, in 1,3-

benzoxazepine derivatives, the proton attached to the carbon adjacent to the nitrogen (N-

CH) is significantly deshielded and appears at a characteristically downfield region (around

8.5-8.6 ppm)[1]. In contrast, for 1,4-benzoxazepine derivatives, the vinyl proton (=CH-)

typically resonates in the range of 6.5-6.7 ppm[2]. For 3,1- and 4,1-benzoxazepines, the

protons on the carbons adjacent to the nitrogen and oxygen atoms are expected to appear in

the more upfield region of 4.0-5.5 ppm. The coupling patterns between adjacent protons will

also be unique for each isomer, providing further structural confirmation.

¹³C NMR: The chemical shifts of the carbonyl carbon (C=O), if present, and the carbons

directly bonded to the heteroatoms (C-N and C-O) are key indicators. In 1,3-benzoxazepine

derivatives containing a lactam or lactone, the carbonyl carbon appears in the range of 158-

169 ppm[1]. The carbon of the C=N- moiety in some 1,4-benzoxazepine derivatives can be

found around 161-165 ppm[2]. The chemical shifts of the sp³ hybridized carbons attached to

nitrogen and oxygen will also differ significantly based on their position within the ring.

Experimental Protocol for Isomeric Differentiation
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for the

differentiation of benzoxazepine isomers.

1. Sample Preparation:

Dissolve 5-10 mg of the purified benzoxazepine isomer in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure good

solubility and to avoid overlapping signals with the analyte.

Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the

chemical shifts to 0.00 ppm.

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:
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Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better

signal dispersion and resolution.

Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans may be necessary due to the low natural

abundance of ¹³C.

4. 2D NMR Spectroscopy (Optional but Recommended):

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the

connectivity of protons within the seven-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly

attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is invaluable for confirming the overall

carbon skeleton and the placement of heteroatoms.

Visualization of the Differentiation Workflow
The logical process for differentiating 3,1-benzoxazepine from its isomers using NMR data can

be visualized as a workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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